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Compound of Interest

Compound Name: PR antagonist 1

Cat. No.: B12389267

A detailed comparison of two progesterone receptor antagonists, Vilaprisan and Onapristone,
reveals differing levels of investigation and available data in the context of endometrial cancer.
While Onapristone has been evaluated in preclinical endometrial cancer models, data for
Vilaprisan in this specific indication is notably scarce, with its development primarily focused on
uterine fibroids and endometriosis before being discontinued due to long-term safety concerns.

This guide provides a comprehensive overview of the existing experimental data for both
compounds, highlighting their mechanisms of action, preclinical efficacy, and the experimental
protocols used in their evaluation.

Mechanism of Action

Both Vilaprisan and Onapristone are antagonists of the progesterone receptor (PR), a key
driver in hormone-responsive cancers. However, they are classified into different categories
based on their interaction with the PR.

Onapristone is a Type | PR antagonist. This class of antagonists prevents the progesterone
receptor from binding to DNA, thereby inhibiting the transcription of progesterone-responsive
genes.[1][2] This action blocks both ligand-dependent and ligand-independent PR activity.[3]

Vilaprisan is a selective progesterone receptor modulator (SPRM) with potent antagonistic
activity.[4] While detailed molecular interaction studies in endometrial cancer models are not
available, SPRMs typically compete with progesterone for binding to the PR, leading to a
conformational change in the receptor that prevents its normal function.
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Preclinical Performance in Endometrial Cancer
Models

Direct comparative studies of Vilaprisan and Onapristone in endometrial cancer models have
not been identified in the available literature. The following sections summarize the individual
preclinical data for each compound.

Onapristone: Evidence in Endometrial Cancer

Preclinical studies have demonstrated the anti-tumor activity of Onapristone in progesterone
receptor-positive (PR+) endometrial cancer models.

In Vitro Studies:

In the PR-positive Ishikawa human endometrial cancer cell line, Onapristone has been shown
to reduce cell viability and induce apoptosis.[5] However, it has been noted that many uterine
cancer cell lines exhibit relative resistance to Onapristone as a monotherapy.[5]

In Vivo Studies:

In an orthotopic mouse model using Ishikawa cells, Onapristone treatment resulted in a
significant reduction in tumor weight and the number of tumor nodules compared to a control
group.[5] Specifically, there was a 65.5% reduction in tumor weight and a 63.6% decrease in
the number of tumor nodules.[5]

Vilaprisan: Limited Data in Endometrial Cancer

There is a notable lack of published preclinical studies evaluating the efficacy of Vilaprisan
specifically in endometrial cancer models. The development of Vilaprisan was focused on
uterine fibroids and endometriosis. While some research indicated that genes regulated by
Vilaprisan are overexpressed in endometrial carcinoma, this does not provide direct evidence
of its therapeutic efficacy in this cancer type.[4] The clinical development of Vilaprisan was
ultimately terminated due to adverse findings in long-term preclinical toxicology studies in
rodents.

Data Summary
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The following tables provide a structured overview of the available quantitative data for
Onapristone and Vilaprisan.

Table 1: In Vitro Efficacy of Onapristone in Ishikawa Endometrial Cancer Cells

Parameter Cell Line Treatment Result Citation

Dose-dependent

Cell Viability Ishikawa Onapristone ) [5]
reduction
Significant
: : 20 uM :
Apoptosis Ishikawa ) increase vs. [5]
Onapristone
control

Table 2: In Vivo Efficacy of Onapristone in an Orthotopic Endometrial Cancer Mouse Model

Parameter Model Treatment Result Citation
_ Ishikawa cell- _
Tumor Weight ) ) 65.5% reduction
) derived Onapristone
Reduction vs. control

orthotopic tumors

Ishikawa cell- )
Tumor Nodule ) ) 63.6% reduction
) derived Onapristone [5]
Reduction ] vs. control
orthotopic tumors

Table 3: In Vitro Potency of Vilaprisan (General)

Parameter Target IC50 Citation
Not available in
] Progesterone ]
PR Antagonism endometrial cancer
Receptor A
cells
Not available in
) Progesterone )
PR Antagonism endometrial cancer
Receptor B

cells
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Note: IC50 values for Vilaprisan in endometrial cancer cell lines are not available in the
reviewed literature.

Experimental Protocols
Onapristone In Vitro Studies

» Cell Viability Assay: Ishikawa cells were treated with varying concentrations of Onapristone
for 72 hours. Cell viability was assessed to determine the dose-dependent effects of the
compound.[5]

o Apoptosis Assay: Ishikawa cells were treated with 20 uM Onapristone for 72 hours. The rate
of apoptosis was then measured and compared to control-treated cells.[5]

Onapristone In Vivo Study

o Orthotopic Mouse Model: An orthotopic mouse model of uterine cancer was established
using Ishikawa cells. The mice were then treated with Onapristone. Tumor growth was
monitored, and at the end of the study, tumor weight and the number of tumor nodules were
measured and compared to a control group.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of progesterone receptor antagonists
and a typical experimental workflow for evaluating these compounds.
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Preclinical Evaluation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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